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Compound of Interest

Compound Name: 3-Nitroisonicotinaldehyde

Cat. No.: B131329

This technical guide provides a comprehensive overview of the spectroscopic data for 3-
Nitroisonicotinaldehyde (CAS No: 153813-70-8), a valuable intermediate in pharmaceutical
and chemical research. The following sections detail the nuclear magnetic resonance (NMR),
infrared (IR), and mass spectrometry (MS) data, offering a foundational resource for scientists
and professionals in drug development.

Data Presentation

The spectroscopic data for 3-Nitroisonicotinaldehyde is summarized in the tables below. It is
important to note that while predicted *H NMR data is available, experimental data for 13C NMR,
IR, and MS is not readily found in public databases. Therefore, the expected values for these
techniques are inferred from the known functional groups of the molecule and by analogy to the
closely related compound, 3-nitrobenzaldehyde.

'H NMR Spectroscopy

The predicted *H NMR spectral data for 3-Nitroisonicotinaldehyde in a suitable deuterated
solvent is presented below.
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Chemical Shift (8)

Multiplicity Integration Assignment
Ppm
) Aldehyde proton
~10.4 Singlet 1H
(CHO)

~9.4 Singlet 1H Aromatic Proton (H-2)
~9.15 Doublet 1H Aromatic Proton (H-6)
~7.8 Doublet 1H Aromatic Proton (H-5)

Data is based on predicted values.

3C NMR Spectroscopy

The expected chemical shifts in the 13C NMR spectrum of 3-Nitroisonicotinaldehyde are
listed below. These are estimations based on the electronic environment of the carbon atoms.

Chemical Shift (6) ppm

Assignment

~190-193 Aldehyde Carbon (CHO)

~155-160 Aromatic Carbon (C-6)

~150-155 Aromatic Carbon (C-2)

~145-150 Aromatic Carbon attached to NO2z (C-3)
~135-140 Aromatic Carbon attached to CHO (C-4)
~120-125 Aromatic Carbon (C-5)

Data is based on expected chemical shift ranges for similar structures.

Infrared (IR) Spectroscopy

The anticipated major absorption bands in the IR spectrum of 3-Nitroisonicotinaldehyde are

detailed below, corresponding to its key functional groups.
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Wavenumber (cm~?) Functional Group Vibration Mode
~3100-3000 Aromatic C-H Stretching

~2850, ~2750 Aldehyde C-H Stretching (Fermi doublet)
~1710-1690 Aldehyde C=0 Stretching

~1600-1580 Pyridine Ring C=C and C=N Stretching

~1550-1500 Nitro (NO2) Asymmetric Stretching
~1360-1330 Nitro (NO2) Symmetric Stretching

Data is based on characteristic absorption frequencies for the respective functional groups.

Mass Spectrometry (MS)

The expected mass spectral data for 3-Nitroisonicotinaldehyde under electron ionization (El)
is presented. The fragmentation pattern is predicted based on the stability of potential

fragments.
m/z Ratio Proposed lon Fragment Notes
] The parent molecule with a

152 [CeHaN20s3]*" (Molecular lon) ] N

single positive charge.

Loss of a hydrogen radical
151 [M-H]*

from the aldehyde.

Loss of a neutral nitric oxide
122 [M-NOJ*

molecule.

Loss of a nitro radical, a
106 [M-NOz]* common fragmentation for

nitroaromatics.

Represents the pyridyl cation
78 [CsHaN]* P pyray

after loss of CO and NO:.
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The molecular weight of 3-Nitroisonicotinaldehyde is 152.11 g/mol , and its exact mass is
152.02219199 Da.

Experimental Protocols

The following are detailed methodologies for the key spectroscopic analyses. These are
generalized protocols that can be applied to a solid sample such as 3-
Nitroisonicotinaldehyde.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A solution of 3-Nitroisonicotinaldehyde is prepared by dissolving approximately 10-20 mg of
the compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDClIs, or
Dimethyl sulfoxide-de, DMSO-ds), containing a small amount of tetramethylsilane (TMS) as an
internal reference. The solution is then transferred to a standard 5 mm NMR tube. Both *H and
13C NMR spectra are acquired at room temperature on a spectrometer operating at a suitable
frequency (e.g., 400 MHz for *H and 100 MHz for 13C). For 'H NMR, standard acquisition
parameters are used. For 133C NMR, a proton-decoupled sequence is typically employed to
simplify the spectrum to single lines for each unique carbon atom.

Infrared (IR) Spectroscopy

For a solid sample, the KBr pellet method is commonly used. Approximately 1-2 mg of solid 3-
Nitroisonicotinaldehyde is finely ground in an agate mortar. To this, about 100-200 mg of dry,
spectroscopic grade potassium bromide (KBr) is added, and the two are intimately mixed by
further grinding. The mixture is then transferred to a die and pressed under high pressure
(typically 8-10 tons) using a hydraulic press to form a thin, transparent pellet. The KBr pellet is
then placed in the sample holder of an FTIR spectrometer, and the spectrum is recorded over
the range of 4000-400 cm™1,

Mass Spectrometry (MS)

A dilute solution of 3-Nitroisonicotinaldehyde in a volatile organic solvent (e.g., methanol or
dichloromethane) is introduced into the mass spectrometer, typically via direct infusion or
through a gas chromatograph (GC-MS). For electron ionization (El), the sample is vaporized
and then bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization
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and fragmentation. The resulting ions are then accelerated and separated by a mass analyzer
(e.g., a quadrupole or time-of-flight analyzer) based on their

 To cite this document: BenchChem. [Spectroscopic Profile of 3-Nitroisonicotinaldehyde: A
Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b131329#spectroscopic-data-of-3-
nitroisonicotinaldehyde-1h-nmr-13c-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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